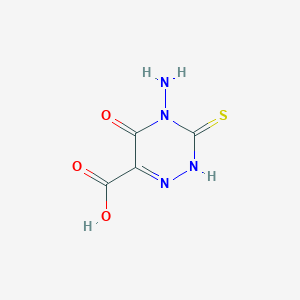
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid is a heterocyclic compound that contains a triazine ring. This compound is notable for its unique structure, which includes an amino group, a carboxylic acid group, and a sulfanylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions can lead to the formation of the triazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Its derivatives are investigated for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death . The exact pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be compared with other similar compounds, such as:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: This compound has a similar triazine ring structure but differs in the presence of a methyl group instead of a carboxylic acid group.
4-(4-amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)butanoic acid: This compound has a butanoic acid group instead of a carboxylic acid group, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
84424-75-9 |
|---|---|
Formule moléculaire |
C4H4N4O3S |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3S/c5-8-2(9)1(3(10)11)6-7-4(8)12/h5H2,(H,7,12)(H,10,11) |
Clé InChI |
CYFRVORDYMTZQG-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=S)N(C1=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















